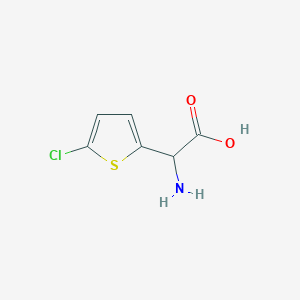

2-Amino-2-(5-chlorothiophen-2-yl)acetic acid

Description

2-Amino-2-(5-chlorothiophen-2-yl)acetic acid is a halogenated amino acid derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and an amino-acetic acid moiety at the 2-position. Thiophene-based compounds are valued for their electronic properties and metabolic stability, making them common in drug discovery. The chlorine substituent enhances lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name |

2-amino-2-(5-chlorothiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEXZEXIQLWAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612286 | |

| Record name | Amino(5-chlorothiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89379-87-3 | |

| Record name | Amino(5-chlorothiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Thiophene Derivatives

A key step in synthesizing 2-Amino-2-(5-chlorothiophen-2-yl)acetic acid is the selective chlorination of the thiophene ring at the 5-position. This is typically achieved by halogenation of thiophene precursors under controlled conditions:

Chlorination Method: The chlorination of 2-thiophen-2-ylacetic acid or related thiophene derivatives is commonly performed using chlorine or N-chlorosuccinimide (NCS) in an appropriate solvent such as acetic acid or ether. The reaction temperature is maintained between 10°C and 30°C to ensure regioselectivity and avoid over-chlorination.

Reaction Conditions: For example, bromination of 2-thiophen-2-ylacetic acid (a close analog) is carried out at 10–20°C for about 30 minutes in acetic acid solvent, suggesting similar conditions apply for chlorination. The halogenation step yields 5-chlorothiophen-2-yl intermediates with high selectivity.

Formation of the Amino Acid Moiety via Amination

The introduction of the amino group at the alpha position to the acetic acid is commonly achieved via nucleophilic substitution or condensation reactions involving appropriate intermediates:

Alpha-Bromo Ketone Intermediate: Starting from 1-(5-chlorothiophen-2-yl)ethanone, alpha-bromination is performed using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one. This intermediate is crucial for subsequent amination steps.

Thiourea Condensation: The alpha-bromo ketone is then reacted with thiourea to introduce the amino functionality, forming this compound derivatives or related heterocyclic amines. This reaction typically proceeds over several hours (around 5 hours) at moderate temperatures, yielding the amino-substituted product.

Purification and Isolation

After synthesis, purification involves solvent extraction, filtration, and crystallization steps:

Solvent Extraction: Organic solvents such as ethyl acetate are used to separate the product from aqueous layers, often with pH adjustments using sodium carbonate or sodium bicarbonate solutions to improve extraction efficiency.

Filtration and Washing: Filtration through adsorbents like Hyflow and washing with solvents ensures removal of impurities and residual reagents.

Summary Table of Preparation Steps

*Note: Yield for halogenation is inferred from analogous bromination reactions.

Research Findings and Observations

The overall synthetic route involving halogenation, alpha-bromination, and thiourea condensation is efficient, with combined yields in the range of 45–59% for the key steps.

Reaction times vary from 2 hours for halogenation to 5 hours for amination, indicating moderate reaction kinetics suitable for scale-up.

The use of mild temperatures and controlled addition of reagents minimizes side reactions such as polyhalogenation or decomposition of the thiophene ring.

Purification protocols employing solvent extraction and filtration with adsorbents ensure high purity of the final amino acid compound.

The synthetic strategy allows for structural modifications on the thiophene ring, enabling the preparation of analogs for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-2-(5-chlorothiophen-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-chlorothiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-2-(5-chlorothiophen-2-yl)acetic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Findings:

Substituent Effects: Halogen Position: Chlorine at the 5-position on thiophene (target compound) vs. 2- or 4-position on phenyl rings alters electronic distribution and steric interactions. Ring Type: Thiophene-based compounds exhibit greater metabolic stability compared to phenyl analogs due to sulfur’s electron-delocalizing effects .

Physicochemical Properties :

- Methoxy groups (e.g., 5-chloro-2-methoxyphenyl derivative) improve solubility in polar solvents but may reduce membrane permeability .

- Methyl substitution on thiophene (5-methylthiophen-2-yl) decreases electronegativity compared to chlorine, affecting reactivity .

Applications :

Biological Activity

2-Amino-2-(5-chlorothiophen-2-yl)acetic acid is an organic compound that exhibits potential biological activities due to its unique structural features, including an amino group and a chlorothiophene moiety. Although the specific biological activities of this compound are not extensively documented, its structural characteristics suggest interactions with various biological targets that may confer pharmacological properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 256.15 g/mol. The presence of the thiophene ring is significant, as thiophene-containing compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(5-chlorothiophen-3-yl)acetic acid | Similar thiophene structure | Different position of chlorine |

| 2-{(5-Chlorothiophen-2-yl)methylcarbamoyl}acetic acid | Contains a carbamoyl group | Variation in functional group |

| 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid | Lacks methyl group on amino | Affects reactivity and interactions |

This table highlights how variations in structure can influence biological activity and reactivity.

Case Studies and Research Findings

Research has indicated that thiophene derivatives can interact with various biochemical pathways. For instance, studies on related compounds have shown significant inhibition of cholinesterase enzymes, which are critical in neurodegenerative diseases . Furthermore, molecular docking studies suggest that these compounds can effectively bind to target proteins, enhancing their therapeutic potential.

One notable study explored the synthesis and biological evaluation of thiophene-based compounds, revealing promising results in terms of both anti-inflammatory and anticancer activities. The findings indicated that modifications to the thiophene ring could enhance interactions with target enzymes, potentially leading to improved efficacy against diseases like cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(5-chlorothiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenated thiophene precursors may undergo amination under controlled pH (e.g., using ammonia or tert-butyloxycarbonyl (Boc) protection) to introduce the amino group. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) critically affect yield and purity due to steric hindrance from the chlorothiophene moiety .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Isolate the product using acid-base extraction, and characterize via -NMR to confirm regioselectivity of the chloro substituent .

Q. How does the 5-chloro substituent on the thiophene ring influence the compound’s electronic properties?

- Methodology : Computational studies (DFT or Hartree-Fock methods) can predict electron-withdrawing effects of the chloro group, altering the aromatic ring’s electron density. Compare with analogs (e.g., 5-fluoro or 5-bromo derivatives) to assess Hammett parameters .

- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry can quantify changes in absorption maxima and redox potentials, respectively .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound derivatives?

- Methodology : Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation techniques. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve disorder in the thiophene ring .

- Troubleshooting : If twinning occurs, apply the TWIN/BASF commands in SHELXL. For weak diffraction, consider cryocooling (100 K) or heavy-atom derivatization .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodology :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo. Modify the carboxylic acid group via ester prodrugs to enhance bioavailability .

- Target Engagement : Use SPR or ITC to measure binding affinity in vitro, and correlate with PK/PD modeling in animal studies. Discrepancies may arise from off-target effects or tissue-specific metabolism .

Q. How does the chlorothiophene moiety affect interactions with biological targets compared to phenyl or benzothiophene analogs?

- Methodology : Perform molecular docking (AutoDock Vina) using protein structures (e.g., enzymes with hydrophobic active sites). The sulfur atom in thiophene may form weak hydrogen bonds, while the chloro group enhances lipophilicity, improving membrane permeability .

- Experimental Validation : SAR studies comparing IC values against phenylacetic acid derivatives can quantify potency differences .

Comparative and Mechanistic Questions

Q. What are the challenges in characterizing enantiomeric purity of this compound?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and polar organic mobile phase. Confirm absolute configuration via X-ray crystallography or Mosher’s method .

- Data Interpretation : Chiral derivatization (e.g., Marfey’s reagent) coupled with LC-MS improves detection limits for trace enantiomers .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

- Methodology : Apply ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., α-amino acid moiety). Introduce methyl groups or replace the chlorine with trifluoromethyl to block cytochrome P450 oxidation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC with 95% confidence intervals. For outliers, apply Grubbs’ test or re-evaluate assay conditions (e.g., cell viability controls) .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Methodology : Share detailed reaction logs (temperature, humidity, solvent batches) via platforms like Zenodo. Cross-validate NMR and HRMS data using independent spectrometers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.